molecular formula C13H11N5 B12573477 2-pyridin-2-yl-1H-benzimidazole-6-carboximidamide CAS No. 200112-19-2

2-pyridin-2-yl-1H-benzimidazole-6-carboximidamide

Cat. No.: B12573477
CAS No.: 200112-19-2
M. Wt: 237.26 g/mol
InChI Key: RVIFTTGMSLOWED-UHFFFAOYSA-N
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Description

2-pyridin-2-yl-1H-benzimidazole-6-carboximidamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring fused to a benzimidazole moiety, with a carboximidamide group attached at the 6th position. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-2-yl-1H-benzimidazole-6-carboximidamide typically involves the condensation of 2-aminopyridine with o-phenylenediamine, followed by cyclization and subsequent functionalization to introduce the carboximidamide group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the use of polyphosphoric acid (PPA) as a cyclization agent has been reported .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-pyridin-2-yl-1H-benzimidazole-6-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-pyridin-2-yl-1H-benzimidazole-6-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pyridin-2-yl-1H-benzimidazole-6-carboximidamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound disrupts the biofilm formation by interfering with the initial attachment of bacteria to surfaces. This is achieved through the alteration of cell surface properties, such as zeta potential and contact angle . In anticancer applications, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2-pyridin-2-yl-1H-benzimidazole-6-carboximidamide exhibits unique properties such as enhanced stability and specific biological activities. Its ability to form stable complexes with metal ions and its potent antimicrobial activity make it a valuable compound in various research fields .

Properties

CAS No.

200112-19-2

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

2-pyridin-2-yl-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C13H11N5/c14-12(15)8-4-5-9-11(7-8)18-13(17-9)10-3-1-2-6-16-10/h1-7H,(H3,14,15)(H,17,18)

InChI Key

RVIFTTGMSLOWED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=N)N

Origin of Product

United States

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